5,10,15,20-Tetra-2-thienyl-Porphine
Overview
Description
5,10,15,20-Tetra-2-thienyl-Porphine: is a synthetic porphyrin derivative characterized by the substitution of four thiophene groups at the meso positions of the porphyrin ring. Porphyrins are a group of organic compounds, known for their role in biological systems such as hemoglobin and chlorophyll. The incorporation of thiophene groups enhances the electronic properties of the porphyrin, making it a valuable compound in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetra-2-thienyl-Porphine typically involves the condensation of pyrrole with thiophene aldehydes under acidic conditions. The reaction is often carried out in a solvent such as dichloromethane, with a catalyst like trifluoroacetic acid. The resulting product is purified through column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The compound is then subjected to rigorous quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 5,10,15,20-Tetra-2-thienyl-Porphine undergoes various chemical reactions, including:
Oxidation: The thiophene groups can be oxidized to form sulfoxides or sulfones.
Reduction: The porphyrin ring can be reduced to form chlorins or bacteriochlorins.
Substitution: The thiophene groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine (Br2) or iodine (I2) are used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Chlorins and bacteriochlorins.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry: 5,10,15,20-Tetra-2-thienyl-Porphine is used as a photosensitizer in photodynamic therapy (PDT) due to its ability to generate singlet oxygen upon light irradiation. It is also employed in the development of organic photovoltaic cells and light-emitting diodes (LEDs) due to its excellent electronic properties .
Biology and Medicine: In biological research, this compound is used for cell imaging and as a fluorescent probe. Its ability to generate reactive oxygen species makes it a potential candidate for cancer treatment through PDT .
Industry: In the industrial sector, this compound is used in the fabrication of sensors and as a catalyst in various chemical reactions. Its unique electronic properties make it suitable for use in electronic devices .
Mechanism of Action
The mechanism of action of 5,10,15,20-Tetra-2-thienyl-Porphine involves the absorption of light, leading to the excitation of the porphyrin molecule. This excited state can transfer energy to molecular oxygen, generating singlet oxygen, a highly reactive species that can induce cell damage and apoptosis. This mechanism is particularly useful in photodynamic therapy for cancer treatment .
Comparison with Similar Compounds
- 5,10,15,20-Tetra-4-pyridyl-Porphine
- 5,10,15,20-Tetra-3-thienyl-Porphine
- 5,10,15,20-Tetra-4-carboxyphenyl-Porphine
Comparison: 5,10,15,20-Tetra-2-thienyl-Porphine is unique due to the presence of thiophene groups, which enhance its electronic properties compared to other porphyrin derivatives. This makes it more effective as a photosensitizer and in electronic applications. The thiophene groups also provide additional sites for chemical modification, allowing for the development of new derivatives with tailored properties
Properties
IUPAC Name |
5,10,15,20-tetrathiophen-2-yl-21,23-dihydroporphyrin | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H22N4S4/c1-5-29(41-17-1)33-21-9-11-23(37-21)34(30-6-2-18-42-30)25-13-15-27(39-25)36(32-8-4-20-44-32)28-16-14-26(40-28)35(31-7-3-19-43-31)24-12-10-22(33)38-24/h1-20,37,40H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBZIEZZDWDDFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CS7)C8=CC=CS8)C=C4)C9=CC=CS9)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H22N4S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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